molecular formula C15H9F4N5OS B609126 1-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea CAS No. 1430213-30-1

1-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea

Cat. No. B609126
M. Wt: 383.3246
InChI Key: WMCOYUSJXXCHFH-UHFFFAOYSA-N
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Description

This compound is a urea derivative, which means it contains a functional group with the pattern (NH2)C=O. Urea derivatives are often used in medicinal chemistry due to their bioactivity . The molecule also contains a pyridinyl group, a thiadiazolyl group, and a trifluoromethylphenyl group, which could contribute to its properties and reactivity.


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an isocyanate with an amine. For example, 4-fluoro-3-(trifluoromethyl)phenyl isocyanate could potentially be used as a starting material .

Scientific Research Applications

  • Synthesis Methods : A study by Li and Chen (2008) developed a method for synthesizing derivatives of 1,3,4‐thiadiazol‐2‐yl urea, including compounds similar to the one , using microwave irradiation for efficient and high-yield production (Li & Chen, 2008).

  • Anticancer Activity : Li et al. (2019) synthesized novel derivatives of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea, showing potent activity against chronic myeloid leukemia (CML) cell lines, highlighting their potential as cancer treatment drugs (Li et al., 2019).

  • Antitumor Agents : Hafez and El-Gazzar (2020) reported the synthesis of novel pyridine derivatives containing 1,3,4-thiadiazole and urea groups. These compounds exhibited significant antitumor activity against various cancer cell lines, suggesting their potential as anticancer agents (Hafez & El-Gazzar, 2020).

  • Fungicidal Applications : Song, Tan, and Wang (2008) synthesized and characterized a related compound, N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, demonstrating excellent fungicidal activities against various fungi, indicating its potential use in agriculture or biocontrol (Song, Tan, & Wang, 2008).

  • Psoriasis Treatment : Li et al. (2016) discovered potent FLT3 inhibitors through structural optimization of a compound similar to the one . These inhibitors showed significant effects in a psoriatic animal model, suggesting their potential as treatments for psoriasis (Li et al., 2016).

properties

IUPAC Name

1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F4N5OS/c16-11-2-1-9(7-10(11)15(17,18)19)21-13(25)22-14-24-23-12(26-14)8-3-5-20-6-4-8/h1-7H,(H2,21,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCOYUSJXXCHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NC2=NN=C(S2)C3=CC=NC=C3)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F4N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluoro-3-(trifluoromethyl)phenyl)-3-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)urea

CAS RN

1430213-30-1
Record name 1-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
4
Citations
AS Rosenthal, TS Dexheimer, G Nguyen… - Probe Reports from …, 2013 - ncbi.nlm.nih.gov
BLM helicase is a DNA unwinding enzyme critical in DNA repair via the homologous recombination (HR) pathway. Mutations of the BLM gene result in diminished BLM helicase activity …
Number of citations: 17 www.ncbi.nlm.nih.gov
K Shikha, G Sriram Bharath… - The FEBS …, 2022 - Wiley Online Library
RecQ helicases are superfamily 2 (SF2) DNA helicases that unwind a wide spectrum of complex DNA structures in a 3′ to 5′ direction and are involved in maintaining genome …
Number of citations: 6 febs.onlinelibrary.wiley.com
SR Hengel, MA Spies, M Spies - Cell chemical biology, 2017 - cell.com
To maintain stable genomes and to avoid cancer and aging, cells need to repair a multitude of deleterious DNA lesions, which arise constantly in every cell. Processes that support …
Number of citations: 136 www.cell.com
NJ Robinson - 2020 - search.proquest.com
Breast cancer (BC) is the most commonly diagnosed cancer, and the most prevalent cause of cancer-related mortality, in women worldwide. Importantly, approximately 90% of BC-…
Number of citations: 2 search.proquest.com

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